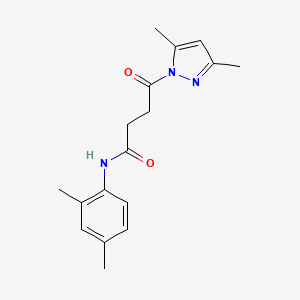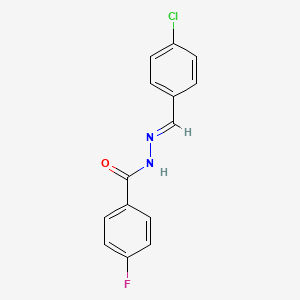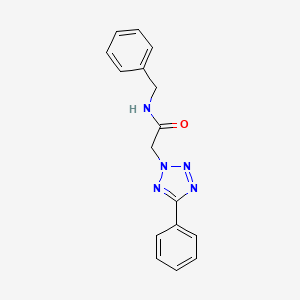
N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide is a chemically synthesized molecule that has garnered interest in scientific research due to its unique structure and potential applications. It belongs to a class of compounds that are analyzed for their molecular and chemical properties to understand their interactions, stability, and reactivity.
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves the annulation method or cyclocondensation reactions, leveraging the reactivity of precursors such as ethyl acetoacetate and benzaldehyde or hydrazine derivatives under reflux conditions in specific solvents (Naveen et al., 2021).
Molecular Structure Analysis
Structural elucidation of pyrazole derivatives, including the use of nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques, is critical for understanding the compound's molecular framework. Advanced NMR experiments and comparison of predicted and observed chemical shifts are often necessary for an unambiguous determination of the structure (Girreser et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include transformations leading to various functionalized molecules. These reactions are pivotal for exploring the chemical properties and reactivity patterns of such compounds, offering insights into their potential chemical applications (Bratušek et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. X-ray crystallography, for instance, provides detailed information on the molecule's geometry and intermolecular interactions (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are fundamental for comprehending the chemical behavior of N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide. These properties are determined through experimental studies and theoretical calculations, providing insights into the compound's potential applications in various fields (Thirunarayanan & Sekar, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Applications of Pyrazole Derivatives
Pyrazole derivatives, including N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide, are pivotal in medicinal chemistry due to their pharmacophore properties. They are extensively utilized as synthons in organic synthesis and possess a vast array of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors underscores the medicinal significance of these heterocycles, highlighting their role in the development of therapeutic agents. Strategies for synthesizing these compounds often involve condensation followed by cyclization, employing various reagents and conditions to yield heterocyclic systems with significant biological activity. These synthetic methodologies facilitate the exploration of pyrazole derivatives for the design of more effective biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Organometallic Chemistry and Group 5 Metal Complexes
In addition to medicinal applications, pyrazole derivatives find relevance in the field of organometallic chemistry, particularly in the study of Group 5 metal complexes. These complexes, including those with hydridotris(pyrazolyl)borates, are investigated for their potential to model interactions occurring in metalloproteins and to develop a rich organometallic chemistry. Such studies provide insights into the structural characteristics and organometallic reactions of these complexes, offering avenues for the development of novel materials and catalysts (Etienne, 1996).
Therapeutic Applications of Pyrazoline Derivatives
Expanding on the therapeutic potential of pyrazole derivatives, research into pyrazolines, a closely related class of compounds, has demonstrated their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives have been synthesized and patented for a variety of therapeutic applications, indicating the vast potential of pyrazole and pyrazoline derivatives in drug development and pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-5-6-15(12(2)9-11)18-16(21)7-8-17(22)20-14(4)10-13(3)19-20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUARFUQAGLPDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)
![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)
![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)